1-Brom-2-(2-Methoxyethoxy)benzol

Übersicht

Beschreibung

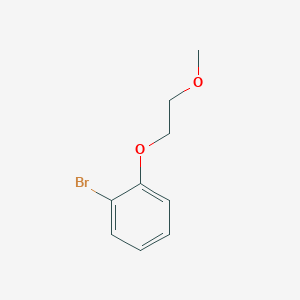

1-Bromo-2-(2-methoxyethoxy)benzene: is an organic compound with the molecular formula C9H11BrO2. It is a colorless to pale yellow liquid that is used in various chemical syntheses. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Synthese von Diketopyrrolopyrrol-Derivaten

1-Brom-2-(2-Methoxyethoxy)benzol kann bei der Synthese von 1,4-Diketo-3,6-Diphenylpyrrolo[3,4-c]pyrrol (DPP)-Derivaten verwendet werden . Diese DPP-Derivate sind stabile und effiziente Pigmente für die Zwei-Photonen-angeregte Fluoreszenzmikroskopie . Die Zwei-Photonen-angeregte Fluoreszenzmikroskopie ist ein wichtiges Werkzeug in der Bioimaging, das eine tiefe Gewebedurchleuchtung ermöglicht, mit weniger Photodamage oder Photobleaching im Vergleich zu Ein-Photonen-Prozessen.

Rohstoff in der organischen Synthese, Pharmazeutika, Agrochemikalien und Farbstoffe

This compound ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese, Pharmazeutika, Agrochemikalien und Farbstoffen verwendet wird . Als Zwischenprodukt spielt es eine entscheidende Rolle bei der Synthese verschiedener komplexer organischer Verbindungen. In der Pharmaindustrie kann es zur Synthese neuer Medikamente verwendet werden. In Agrochemikalien kann es bei der Herstellung von Pestiziden, Herbiziden und anderen landwirtschaftlichen Chemikalien eingesetzt werden. In Farbstoffen kann es zur Herstellung von Farbstoffen mit bestimmten Eigenschaften verwendet werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-methoxyethoxy)benzene can be synthesized through the reaction of 2-bromophenol with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like tetrahydrofuran (THF) and is facilitated by the use of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction mixture is heated to reflux, and the product is isolated through distillation or extraction .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-2-(2-methoxyethoxy)benzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(2-methoxyethoxy)benzene primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in coupling reactions and nucleophilic aromatic substitution.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions are common, using reagents like boronic acids or alkenes.

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol can be used.

Major Products Formed:

- **Substitution Re

Biologische Aktivität

Introduction

1-Bromo-2-(2-methoxyethoxy)benzene, also known as C11H15BrO3, is an organobromine compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

1-Bromo-2-(2-methoxyethoxy)benzene is characterized by its bromine substituent and a methoxyethoxy side chain, which contribute to its lipophilicity and potential interactions with biological molecules. The compound's molecular structure is critical for understanding its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H15BrO3 |

| Molecular Weight | 273.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not specified |

Antimicrobial Activity

Research indicates that 1-bromo-2-(2-methoxyethoxy)benzene exhibits antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that the compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines revealed that 1-bromo-2-(2-methoxyethoxy)benzene possesses selective cytotoxic effects. The compound was tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells .

The mechanism by which 1-bromo-2-(2-methoxyethoxy)benzene exerts its biological effects is thought to involve the disruption of cellular membrane integrity and interference with metabolic pathways. It has been suggested that the bromine atom plays a crucial role in enhancing the lipophilicity of the molecule, facilitating its penetration into cell membranes .

Case Study 1: Antibacterial Efficacy

In a controlled study published in the Journal of Antimicrobial Agents, researchers tested various concentrations of 1-bromo-2-(2-methoxyethoxy)benzene against multi-drug resistant bacterial strains. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents due to its effectiveness against resistant strains .

Case Study 2: Cancer Cell Line Testing

A recent investigation published in the International Journal of Cancer Research explored the effects of 1-bromo-2-(2-methoxyethoxy)benzene on apoptosis in cancer cells. The findings indicated that the compound activated caspase pathways leading to programmed cell death, thus highlighting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

1-bromo-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNVKSQBACJWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547603 | |

| Record name | 1-Bromo-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109417-60-9 | |

| Record name | 1-Bromo-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(2-methoxyethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.